

Comprehensive Synthesis Guide: 1-(4-Bromo-2-chlorophenyl)ethanamine

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Compound of Interest

Compound Name: 1-(4-Bromo-2-chlorophenyl)ethanamine

Cat. No.: B7966078

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CAS: 943152-99-6 Formula: C₈H₉BrClN Molecular Weight: 234.52 g/mol [1][2]

Executive Summary

This technical guide details the synthesis of **1-(4-Bromo-2-chlorophenyl)ethanamine**, a critical halogenated chiral building block often employed in the development of kinase inhibitors and GPCR modulators.[2]

The presence of the ortho-chloro and para-bromo substituents presents a specific chemoselective challenge: sensitivity to hydrodehalogenation.[2] Standard catalytic hydrogenation (e.g., H₂/Pd-C) poses a high risk of cleaving the aryl-bromide or aryl-chloride bonds.[2] Consequently, this guide prioritizes hydride-based reductive amination protocols which preserve the halogen scaffold while delivering high yields.[2]

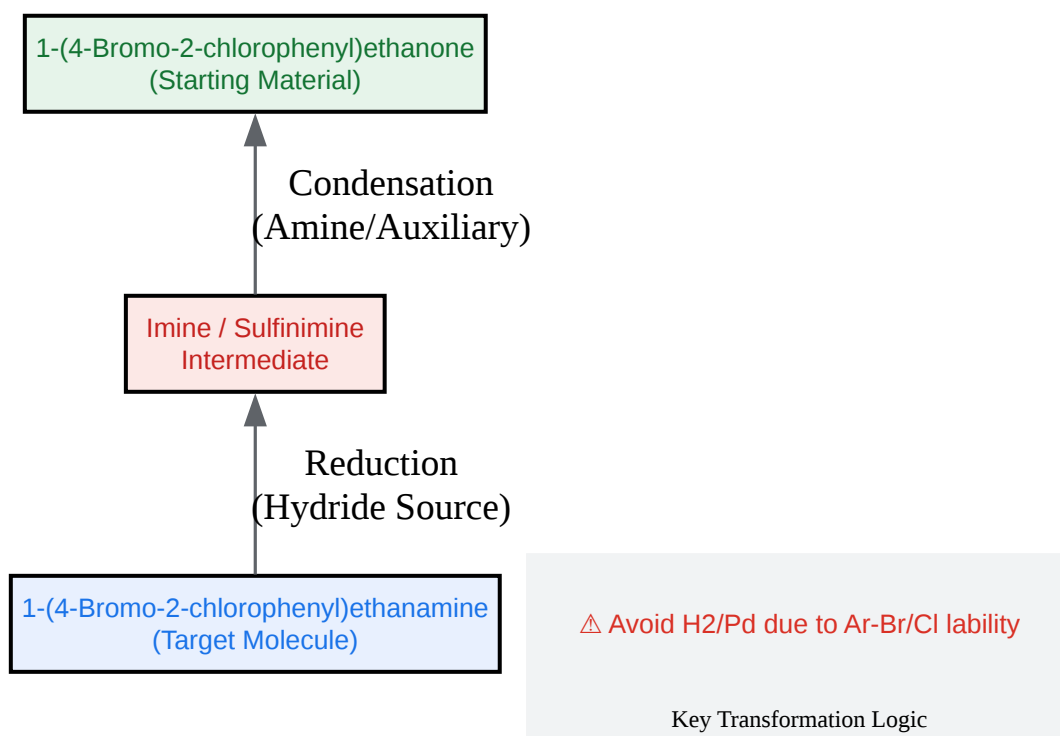
We present two distinct pathways:

- Route A (Racemic): A robust, scalable one-pot reductive amination using Titanium(IV) isopropoxide and Sodium Borohydride.[2]

- Route B (Asymmetric): A high-enantioselectivity pathway using Ellman's Auxiliary (tert-butanesulfinamide) to access the (S)- or (R)-enantiomer (>98% ee).[2]

Retrosynthetic Analysis

The strategic disconnection relies on the C-N bond formation at the benzylic position.[2] The most logical precursor is the commercially available 1-(4-bromo-2-chlorophenyl)ethanone.[2]



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Figure 1: Retrosynthetic breakdown highlighting the imine intermediate and chemoselectivity constraints.

Route A: Racemic Synthesis (High-Throughput)

Methodology: One-Pot Reductive Amination via Titanium(IV) Isopropoxide.[2]

Rationale

The ortho-chloro substituent on the phenyl ring creates steric hindrance, making standard imine formation (using just MeOH/NH₃) sluggish. Titanium(IV) isopropoxide [Ti(OiPr)₄] serves a

dual purpose:

- Lewis Acid: Activates the carbonyl oxygen, increasing electrophilicity.[2]
- Water Scavenger: Shifts the equilibrium toward the imine by sequestering water produced during condensation.[2]

Reagents & Stoichiometry

Reagent	Equiv.[2][3][4]	Role
1-(4-Bromo-2-chlorophenyl)ethanone	1.0	Substrate
Titanium(IV) isopropoxide	2.0	Lewis Acid / Dehydrating Agent
Ammonia (7M in MeOH)	5.0	Nitrogen Source
Sodium Borohydride (NaBH ₄)	1.5	Reducing Agent
THF (Anhydrous)	Solvent	Medium

Step-by-Step Protocol

Step 1: Imine Formation

- Equip a flame-dried 250 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.
- Charge the flask with 1-(4-Bromo-2-chlorophenyl)ethanone (10.0 g, 42.8 mmol) and anhydrous THF (50 mL).
- Add Titanium(IV) isopropoxide (24.3 g, 25.3 mL, 85.6 mmol) via syringe.
- Add 7M NH₃ in MeOH (30 mL, ~214 mmol).
- Seal the vessel and stir at ambient temperature (20–25 °C) for 12–16 hours.
 - Checkpoint: Monitor by TLC or LCMS.[2] The ketone peak should disappear, replaced by the imine mass (M+H = 233/235).

Step 2: Reduction

- Cool the reaction mixture to 0 °C using an ice bath.
- Carefully add Sodium Borohydride (NaBH₄) (2.43 g, 64.2 mmol) portion-wise over 15 minutes. Caution: Gas evolution (H₂).
- Allow the mixture to warm to room temperature and stir for 3 hours.

Step 3: Work-up & Purification[2]

- Quench the reaction by slowly adding 2M Ammonium Hydroxide (NH₄OH) (50 mL). A heavy white precipitate (TiO₂) will form.[2]
- Dilute with Ethyl Acetate (EtOAc, 100 mL) and filter the slurry through a Celite pad to remove titanium salts. Wash the pad thoroughly with EtOAc.[2]
- Transfer the filtrate to a separatory funnel.[2][5] Separate phases.
- Extract the aqueous layer with EtOAc (2 x 50 mL).
- Combine organic layers and extract with 1M HCl (3 x 50 mL). Note: The product moves to the acidic aqueous phase; impurities remain in organic.
- Basify the combined acidic aqueous extracts to pH >12 using 4M NaOH.
- Extract the free amine into DCM (3 x 50 mL).
- Dry over Na₂SO₄, filter, and concentrate in vacuo.

Expected Yield: 85–92% (Pale yellow oil).[2]

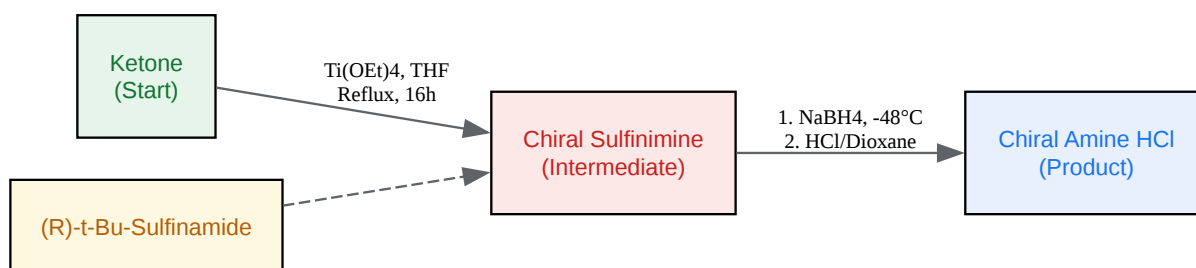
Route B: Asymmetric Synthesis (Chiral)

Methodology: Ellman's Auxiliary Approach using (R)-(+)-tert-butanefulfonamide.

Rationale

For drug development, enantiopurity is non-negotiable.[2] This route uses a chiral sulfonamide auxiliary to direct the stereochemistry of the hydride addition.[2] The bulky tert-butyl group and the chiral sulfur center ensure high diastereoselectivity (dr > 95:5).[2]

Reaction Pathway Diagram[4][6]



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Figure 2: Diastereoselective synthesis workflow using Ellman's auxiliary.

Protocol

Step 1: Condensation (Sulfinimine Formation)

- Dissolve 1-(4-Bromo-2-chlorophenyl)ethanone (1.0 equiv) and (R)-(+)-tert-butanesulfinamide (1.1 equiv) in anhydrous THF.[2]
- Add Titanium(IV) ethoxide (2.0 equiv).[2] Note: Ti(OEt)₄ is preferred here over Ti(OiPr)₄ to minimize transesterification byproducts, though both work.
- Heat to reflux (65–70 °C) for 24 hours.
- Cool to RT, quench with brine, filter through Celite, and concentrate.
- Purification: Flash chromatography (Hexane/EtOAc) to isolate the pure sulfinimine.[2]

Step 2: Diastereoselective Reduction

- Dissolve the sulfinimine in anhydrous THF and cool to -48 °C (Dry ice/acetonitrile bath). Critical: Low temperature is essential for high diastereomeric ratio (dr).
- Add NaBH₄ (2.0 equiv) or L-Selectride (for higher selectivity) dropwise.[2]
- Stir at -48 °C for 4 hours, then warm to RT.

- Quench with saturated NH_4Cl . Extract with EtOAc.[2][5]

Step 3: Cleavage of Auxiliary

- Dissolve the sulfonamide intermediate in MeOH.
- Add 4M HCl in Dioxane (4.0 equiv). Stir for 1 hour at RT.
- Concentrate to dryness.[2] Triturate with diethyl ether to obtain the (1R)-1-(4-Bromo-2-chlorophenyl)ethanamine hydrochloride salt.[2]

Analytical Target: >98% ee (determined by Chiral HPLC).

Process Safety & Troubleshooting

Halogen Stability (Critical)

- Risk: The 4-Br and 2-Cl positions are labile.[2]
- Avoid: Catalytic hydrogenation (Pd/C, Raney Ni) and dissolving metal reductions (Li/NH_3).
- Control: Stick to Borohydride (NaBH_4 , NaBH_3CN , $\text{NaBH}(\text{OAc})_3$) reagents.[3][6]

Impurity Profile

Impurity	Origin	Remediation
Dehalogenated Amine	Over-reduction	Avoid Pd catalysts; keep temps < 40°C during reduction. [2]
Secondary Amine (Dimer)	Imine reacting with amine	Use excess NH_3 (Route A) to suppress dimer formation.[2]
Titanium Emulsions	Work-up issue	Use the "Celite filtration" method or quench with Rochelle's salt solution.[2]

Analytical Characterization

¹H NMR (400 MHz, DMSO-d₆) - HCl Salt:

- δ 8.60 (br s, 3H, NH₃⁺)
- δ 7.75 (d, J=2.0 Hz, 1H, Ar-H3)
- δ 7.60 (dd, J=8.4, 2.0 Hz, 1H, Ar-H5)
- δ 7.48 (d, J=8.4 Hz, 1H, Ar-H6)
- δ 4.65 (q, J=6.8 Hz, 1H, CH-NH)
- δ 1.52 (d, J=6.8 Hz, 3H, CH₃)

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